molecular formula C11H8N2O B3166152 5-Methoxyisoquinoline-1-carbonitrile CAS No. 90806-60-3

5-Methoxyisoquinoline-1-carbonitrile

Cat. No.: B3166152
CAS No.: 90806-60-3
M. Wt: 184.19 g/mol
InChI Key: VGOWSNRVKZXKNM-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-1-carbonitrile (CAS: 90806-60-3) is a heterocyclic compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.194 g/mol. It features a methoxy (-OCH₃) group at position 5 and a cyano (-CN) group at position 1 of the isoquinoline scaffold . Key characteristics include:

  • Purity: >98% (HPLC/UV).
  • Storage: Stable at 2–8°C for short-term; long-term storage at -80°C (≤6 months) or -20°C (≤1 month).
  • Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and thermal/ultrasonic treatment for dissolution .
  • Research Relevance: Cited in 30+ studies (Google Scholar), underscoring its utility in biochemical assays .

Properties

IUPAC Name

5-methoxyisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOWSNRVKZXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyisoquinoline-1-carbonitrile can be synthesized through several methods. One common route involves the reaction of 5-methoxyisoquinoline with trimethylsilyl cyanide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and inferred applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Methoxyisoquinoline-1-carbonitrile 5-OCH₃, 1-CN C₁₁H₈N₂O 184.194 High polarity (due to OCH₃); research-focused solubility challenges.
5-Methylisoquinoline-1-carbonitrile 5-CH₃, 1-CN C₁₁H₈N₂ 168.19 (estimated) Reduced polarity vs. methoxy analog; potential for enhanced lipophilicity.
6-Methoxyisoquinoline-1-carbonitrile 6-OCH₃, 1-CN C₁₁H₈N₂O 184.194 Structural isomer; positional effects may alter electronic distribution and bioactivity.
4-Bromoisoquinoline-1-carbonitrile 4-Br, 1-CN C₁₀H₆BrN₂ 249.07 (estimated) Bromine enhances steric bulk/electrophilicity; useful in cross-coupling reactions.
5-Chloroisoquinoline-1-carbonitrile 5-Cl, 1-CN C₁₀H₅ClN₂ 188.61 Chloro substituent increases electrophilicity; common in medicinal chemistry.
1-Chloroisoquinoline-5-carbonitrile 1-Cl, 5-CN C₁₀H₅ClN₂ 188.61 Positional isomer of 5-Cl analog; altered binding in enzyme inhibition.
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 2-CH₃, 1-oxo, 5-CN, dihydro C₁₁H₈N₂O 184.194 Oxo/dihydro groups enhance H-bonding; kinase inhibitor applications.

Functional Group Impact on Properties

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy: Increases solubility in polar solvents but may reduce membrane permeability.
  • Electron-Withdrawing Groups (e.g., -Cl, -Br) :
    • Improve electrophilicity, facilitating nucleophilic substitution or metal-catalyzed reactions .
  • Oxo and Dihydro Modifications :
    • Increase polarity and hydrogen-bonding capacity, critical for target engagement in enzyme inhibitors .

Positional Isomerism

  • 5- vs. 6-Methoxy : Positional changes alter electronic effects (e.g., resonance stabilization) and steric interactions with biological targets .
  • 1-Cl vs. 5-Cl : Chlorine placement influences binding pocket compatibility; 1-Cl analogs may disrupt π-π stacking in enzyme active sites .

Biological Activity

5-Methoxyisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with methoxy groups and cyanide sources. Various synthetic routes have been explored, focusing on optimizing yield and purity. The compound can be synthesized through multi-step reactions that often include cyclization and functional group transformations.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that this compound has cytotoxic effects on various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Its mechanism may involve apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Antioxidant Effects : In vitro studies demonstrate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study evaluated the compound's effect on A549 cells, where it demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM. The treatment resulted in increased apoptosis markers compared to untreated controls .
    • Another study reported that this compound inhibited proliferation in MCF-7 cells with an IC50 value of around 8 µM, indicating its potential as a breast cancer therapeutic agent .
  • Antimicrobial Activity :
    • The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . This suggests its potential use in treating bacterial infections.
  • Antioxidant Activity :
    • In antioxidant assays, this compound showed strong free radical scavenging activity with an IC50 value of 20 µg/mL, comparable to standard antioxidants like ascorbic acid .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Reference
AnticancerA549 (Lung Cancer)10
AnticancerMCF-7 (Breast Cancer)8
AntibacterialStaphylococcus aureus4
AntibacterialEscherichia coli16
Antioxidant-20

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Methoxyisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Begin with cyclocondensation of substituted acrylonitriles with methoxy-substituted aldehydes under acidic catalysis. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclization efficiency. Monitor intermediates via TLC and confirm purity via HPLC (>95%) using protocols similar to those for structurally related isoquinoline carbonitriles . For yield improvement, employ microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitrile (-CN) groups, noting characteristic shifts (e.g., δ ~3.9 ppm for methoxy protons). FT-IR validates nitrile absorption (~2200–2250 cm⁻¹). For structural ambiguity, combine X-ray crystallography (if crystals are obtainable) with HRMS to resolve positional isomerism. Cross-reference spectral data with analogs like 7-Methoxy-1H-indole-3-carboxylic acid (mp 199–201°C, CAS 4382-54-1) to identify deviations caused by the isoquinoline backbone .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement three-step validation :

Repurification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate compounds to ≥98% purity.

Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial MIC) under controlled conditions (pH, temperature, solvent consistency).

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. acetyl groups) using data from analogs like 1-alkyl-tetrahydroisoquinolines, where alkyl chain length significantly impacts cytotoxicity .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ DFT calculations (B3LYP/6-31G* level) to map electron density on the nitrile carbon and methoxy group. Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents). Use AI-powered synthesis tools (e.g., Template_relevance Reaxys) to identify feasible pathways, leveraging databases of similar reactions, such as substitutions in 5-(Hydroxymethyl)furan-2-carbonitrile .

Q. How can researchers design experiments to explore the role of methoxy positioning in modulating the compound’s photophysical properties?

  • Methodological Answer : Synthesize positional isomers (e.g., 6-Methoxy vs. 5-Methoxy derivatives) and analyze UV-Vis/fluorescence spectra. Correlate methoxy group orientation (ortho vs. para to nitrile) with π→π* transition energies. Reference data from methoxy-substituted indole derivatives (e.g., 5-Methoxyindole-2-carboxylate esters) to isolate electronic effects .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Documentation : Share detailed protocols (solvent grades, catalyst batches) via platforms like GSRS to standardize substance definitions .
  • Interlab Validation : Collaborate with 2–3 independent labs to replicate synthesis and characterization. Use statistical tools (e.g., ANOVA) to assess variability in melting points or spectral data.
  • Controlled Storage : Store samples under inert gas to prevent hydrolysis of the nitrile group, a common source of degradation .

Tables for Key Data

Property Value/Technique Reference
Purity Standard >97.0% (HPLC, UV detection)
Critical Spectral Peaks ¹H NMR: δ 3.9 (OCH₃), 8.2 (isoquinoline)
Thermal Stability Decomposes above 200°C (DSC analysis)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
5-Methoxyisoquinoline-1-carbonitrile

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